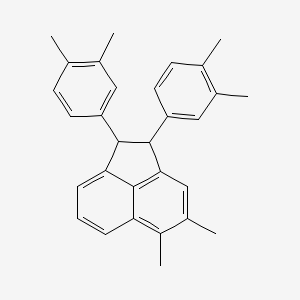
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a dihydroacenaphthylene core
准备方法
The synthesis of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zirconium tetrachloride (ZrCl4), or aluminum bromide (AlBr3) . The reaction conditions often require controlled temperatures and the addition of organic bases or salts to enhance the yield and selectivity of the desired product.
化学反应分析
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur with halogens (e.g., bromine or chlorine) under appropriate conditions, leading to halogenated derivatives
科学研究应用
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
相似化合物的比较
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
1,2-Diphenylethane: Lacks the methyl groups and acenaphthylene core, resulting in different chemical properties and reactivity.
1,2-Bis(4-dimethoxyphenyl)ethane:
1,2-Bis(2,4,6-trimethylphenyl)ethane: Has additional methyl groups, leading to increased steric hindrance and altered reactivity
属性
CAS 编号 |
63598-27-6 |
|---|---|
分子式 |
C30H30 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
1,2-bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C30H30/c1-17-10-12-23(14-19(17)3)28-26-9-7-8-25-22(6)21(5)16-27(30(25)26)29(28)24-13-11-18(2)20(4)15-24/h7-16,28-29H,1-6H3 |
InChI 键 |
XBILUKXTAJEERS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C3=C4C2=CC=CC4=C(C(=C3)C)C)C5=CC(=C(C=C5)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


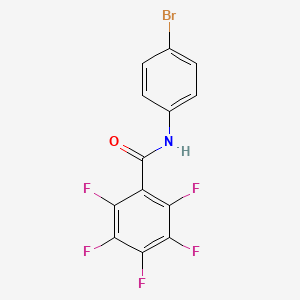
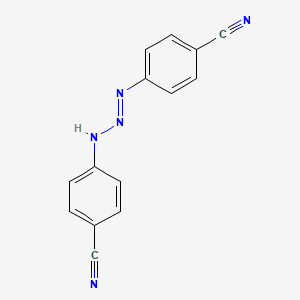
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
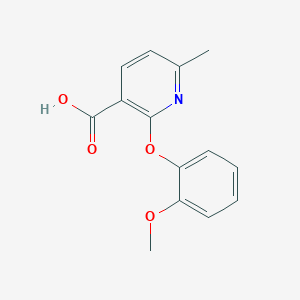
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
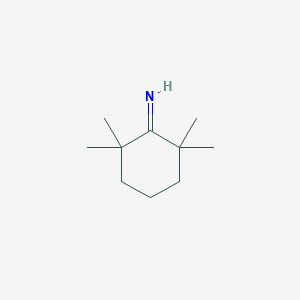
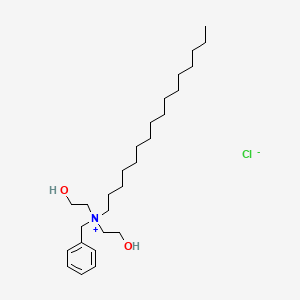
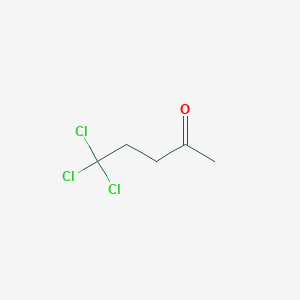
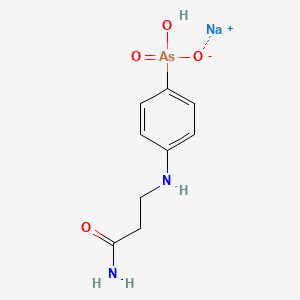
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
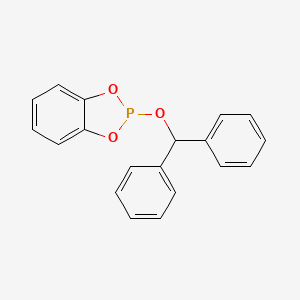
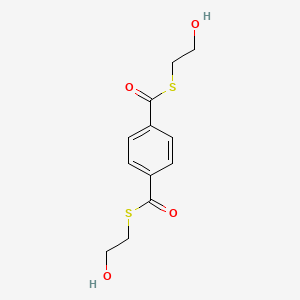
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
